Cas no 41335-57-3 (2-(prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione)

2-(Prop-2-yn-1-yl)-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione is a specialized heterocyclic compound featuring a sulfonamide core with a propargyl substituent. Its structure combines a benzothiazole scaffold with a highly reactive alkyne group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound’s key advantages include its potential as a building block for click chemistry applications due to the terminal alkyne functionality, as well as its utility in designing sulfonamide-based pharmacophores. The 1,1,3-trione moiety enhances electrophilic reactivity, facilitating selective modifications. This compound is particularly valuable in the development of enzyme inhibitors, covalent probes, and functional materials, offering precise control over molecular architecture.
2-(prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione structure
41335-57-3 structure
Product Name:2-(prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
CAS No:41335-57-3
MF:C10H7NO3S
MW:221.232481241226
CID:926866
PubChem ID:390929
Update Time:2025-06-09

2-(prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Chemical and Physical Properties

Names and Identifiers

    • 2-(2-propynyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
    • 1,1-dioxo-2-prop-2-ynyl-1,2-benzothiazol-3-one
    • NSC689150
    • 41335-57-3
    • AKOS000271404
    • 1,2-Benzisothiazol-3(2H)-one, 2-(2-propynyl)-, 1,1-dioxide
    • SR-01000311137
    • UNII-4A83KG8VD5
    • propargylsaccharine
    • F1727-0270
    • SCHEMBL6325928
    • 4A83KG8VD5
    • BDBM50496474
    • NSC-689150
    • 2-(prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
    • EINECS 255-323-1
    • CCG-120978
    • SR-01000311137-1
    • N-Propargylsaccharin
    • CHEMBL3125560
    • NS00030967
    • DTXSID80194299
    • Inchi: 1S/C10H7NO3S/c1-2-7-11-10(12)8-5-3-4-6-9(8)15(11,13)14/h1,3-6H,7H2
    • InChI Key: BEJGLFVJZIJLDQ-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC=CC=2C(N1CC#C)=O)(=O)=O

Computed Properties

  • Exact Mass: 221.01466426g/mol
  • Monoisotopic Mass: 221.01466426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 62.8Ų

2-(prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Pricemore >>

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Additional information on 2-(prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Professional Introduction to 2-(prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS No. 41335-57-3) in Modern Chemical and Biomedical Research

2-(prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione, identified by the CAS number 41335-57-3, represents a structurally intriguing heterocyclic compound that has garnered significant attention in the realm of chemical and biomedical research. This trione derivative, featuring a benzothiazole core conjugated with an alkyne moiety, exhibits a unique combination of electronic and steric properties that make it a promising candidate for various applications, particularly in medicinal chemistry and material science. The compound's molecular architecture suggests potential interactions with biological targets, making it an attractive scaffold for drug discovery initiatives.

The benzothiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Compounds containing this moiety have been extensively studied for their antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The introduction of a propargyl group (prop-2-yn-1-yl) at the 2-position of the benzothiazole ring introduces additional reactivity and functionalization possibilities. This alkyne functionality can undergo various chemical transformations, such as metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), allowing for the construction of more complex molecular structures. Such modifications are crucial in the development of novel therapeutic agents with enhanced efficacy and reduced side effects.

The presence of three carbonyl groups (1lambda6,1,3-trione) in the molecule further enhances its reactivity and potential biological activity. Trione derivatives are known to exhibit electrophilic characteristics, enabling them to participate in nucleophilic addition reactions with biological nucleophiles such as thiols and amines. This property makes them valuable intermediates in the synthesis of bioactive molecules. Moreover, the 2,3-dihydro substitution on the benzothiazole ring can influence the compound's solubility and metabolic stability, which are critical factors in drug development.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione and biological targets. Studies using molecular dynamics simulations have revealed that this compound can effectively bind to specific protein pockets involved in various pathological processes. For instance, preliminary docking studies suggest that it may interact with enzymes implicated in cancer cell proliferation and inflammation pathways. These findings align with emerging research trends that emphasize structure-based drug design to optimize binding affinity and selectivity.

In the context of drug discovery pipelines, CAS No. 41335-57-3 has been utilized as a key intermediate in synthesizing novel analogs with improved pharmacokinetic profiles. Researchers have explored its utility in generating libraries of compounds for high-throughput screening (HTS) campaigns. The alkyne functionality serves as a versatile handle for further derivatization, enabling the creation of diverse chemical entities with tailored biological activities. Such libraries are instrumental in identifying lead compounds that can undergo further optimization through iterative medicinal chemistry approaches.

The benzothiazole core also contributes to the compound's potential antioxidant properties. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular conditions. Therefore, compounds capable of modulating oxidative processes hold significant therapeutic promise. Preliminary experiments indicate that derivatives of 2-(prop-2-yn-1-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione may exhibit scavenging activity against reactive oxygen species (ROS), making them candidates for therapeutic intervention.

From a synthetic chemistry perspective, 41335-57-3 is notable for its role in constructing complex heterocyclic frameworks through multi-step organic transformations. The synthesis often involves cyclization reactions that form the benzothiazole ring system followed by functionalization at the propargyl position. Advances in green chemistry principles have also been applied to improve the sustainability of these synthetic routes. For example, catalytic methods that minimize waste and energy consumption are being explored to enhance the environmental footprint of producing this compound.

The growing interest in photopharmacology has also prompted investigations into the photophysical properties of CAS No 413355733 derivatives. Light-responsive drugs offer innovative therapeutic modalities by leveraging external stimuli to modulate drug activity. The presence of electron-withdrawing groups such as triones can influence the excited-state behavior of these compounds. Research is ongoing to explore whether light activation can enhance their bioavailability or target specificity under physiological conditions.

In conclusion, 413355733 exemplifies how structurally complex molecules derived from classical heterocyclic systems continue to inspire new avenues in chemical biology and drug discovery. Its unique combination of functional groups—alkyne for diversification, benzothiazole pharmacophore, trione reactivity—makes it a versatile scaffold for developing next-generation therapeutics aimed at addressing unmet medical needs across multiple disease domains.

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